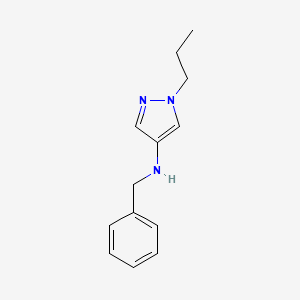![molecular formula C10H11N3O5 B11734558 (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure ist eine Verbindung, die in verschiedenen wissenschaftlichen Bereichen von Interesse ist, aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften. Diese Verbindung weist eine Nitrophenylgruppe auf, die an eine Carbamoylamino-Gruppe gebunden ist, die wiederum mit einem Propansäure-Grundgerüst verbunden ist. Die Stereochemie der Verbindung wird durch die (2S)-Konfiguration gekennzeichnet, die die räumliche Anordnung der Substituenten um das chirale Zentrum angibt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure umfasst typischerweise die folgenden Schritte:
Bildung des Carbamoyl-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 3-Nitroanilin mit einem geeigneten Carbamoylierungsmittel, wie z. B. Phosgen oder Carbonyldiimidazol, um das 3-Nitrophenylcarbamate zu bilden.
Kopplung mit Aminosäure: Das Carbamate-Zwischenprodukt wird dann mit einem geeigneten Aminosäurederivat, wie z. B. (S)-Alanin, unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie Triethylamin gekoppelt.
Hydrolyse: Der letzte Schritt beinhaltet die Hydrolyse der Ester- oder Amid-Schutzgruppen, um die Zielverbindung, (2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure, zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab, wobei kontinuierliche Flussreaktoren und automatisierte Systeme eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, ist für eine effiziente großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid in Gegenwart eines geeigneten Lösungsmittels.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- oder Hydroxylaminderivaten.
Reduktion: Bildung von 3-Aminophenylderivaten.
Substitution: Bildung von substituierten Phenylderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich Enzyminhibition und Interaktion mit Biomolekülen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen, aufgrund ihrer einzigartigen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Nitrophenylgruppe kann an verschiedenen Interaktionen beteiligt sein, einschließlich Wasserstoffbrückenbindungen und π-π-Stapelung, die die Aktivität des Zielmoleküls modulieren können. Die Carbamoylamino-Gruppe kann kovalente Bindungen mit nucleophilen Resten im aktiven Zentrum von Enzymen bilden, was zu einer Inhibition oder Aktivierung der Enzymaktivität führt.
Wirkmechanismus
The mechanism of action of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The carbamoyl amino group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-2-{[(4-Nitrophenyl)carbamoyl]amino}propansäure: Ähnliche Struktur, aber mit der Nitrogruppe in para-Position.
(2S)-2-{[(2-Nitrophenyl)carbamoyl]amino}propansäure: Ähnliche Struktur, aber mit der Nitrogruppe in ortho-Position.
(2S)-2-{[(3-Chlorphenyl)carbamoyl]amino}propansäure: Ähnliche Struktur, aber mit einer Chlorogruppe anstelle einer Nitrogruppe.
Einzigartigkeit
Die einzigartige Positionierung der Nitrogruppe in (2S)-2-{[(3-Nitrophenyl)carbamoyl]amino}propansäure verleiht ihr eindeutige elektronische und sterische Eigenschaften, die ihre Reaktivität und Interaktion mit molekularen Zielstrukturen beeinflussen. Dies macht sie zu einer wertvollen Verbindung für die Untersuchung von Struktur-Aktivitäts-Beziehungen und die Entwicklung neuer chemischer Einheiten mit gewünschten Eigenschaften.
Eigenschaften
Molekularformel |
C10H11N3O5 |
|---|---|
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |
InChI-Schlüssel |
DZPYKYTXQZEIAJ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


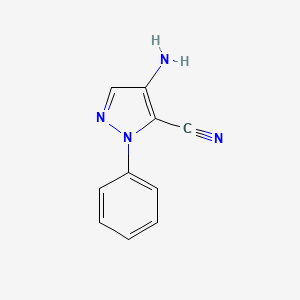
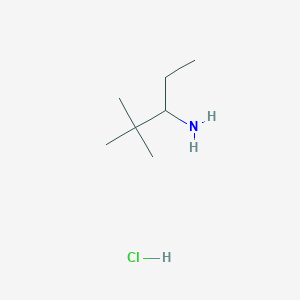
![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)
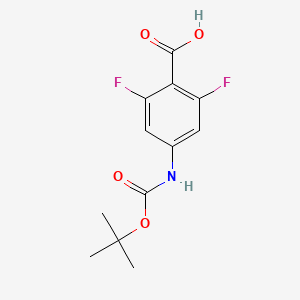
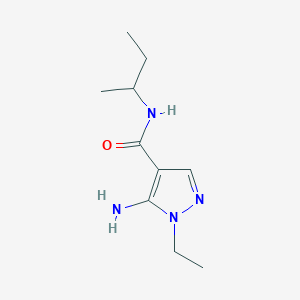
![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)
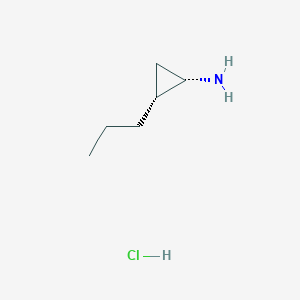
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
